molecular formula C8H7F3S B1295282 [3-(Trifluoromethyl)phenyl]methanethiol CAS No. 25697-55-6

[3-(Trifluoromethyl)phenyl]methanethiol

Cat. No.: B1295282
CAS No.: 25697-55-6
M. Wt: 192.2 g/mol
InChI Key: CQIQWIMXCPTQPJ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]methanethiol: is an organosulfur compound with the molecular formula C8H7F3S . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanethiol group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]methanethiol typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium hydrosulfide . The reaction is carried out in an organic solvent such as dimethylformamide under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified using distillation or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Trifluoromethyl)phenyl]methanethiol can undergo oxidation reactions to form or . Common oxidizing agents include and .

    Reduction: The compound can be reduced to form using reducing agents such as .

    Substitution: It can participate in nucleophilic substitution reactions where the methanethiol group is replaced by other nucleophiles. Common reagents include and .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, mild temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, organic solvents.

Major Products Formed:

    Disulfides: and from oxidation.

    Thiols: from reduction.

  • Various substituted products from nucleophilic substitution.

Scientific Research Applications

Chemistry: [3-(Trifluoromethyl)phenyl]methanethiol is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it valuable in the synthesis of pharmaceutical intermediates and agrochemicals .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also employed in the development of enzyme inhibitors and bioconjugates .

Medicine: novel therapeutic agents . Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)phenyl]methanethiol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to the inhibition of enzyme activity. The methanethiol group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

  • [4-(Trifluoromethyl)phenyl]methanethiol
  • [2-(Trifluoromethyl)phenyl]methanethiol
  • [3-(Trifluoromethyl)phenyl]ethanethiol

Comparison: Compared to its analogs, [3-(Trifluoromethyl)phenyl]methanethiol exhibits unique reactivity due to the position of the trifluoromethyl group on the phenyl ring. This positional difference influences the compound’s electronic properties and steric effects, making it more suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIQWIMXCPTQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180392
Record name 3-(Trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25697-55-6
Record name 3-(Trifluoromethyl)benzyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025697556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25697-55-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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